molecular formula C16H14N2 B14330959 2,4-Diphenyl-1H-pyrrol-3-amine CAS No. 110287-93-9

2,4-Diphenyl-1H-pyrrol-3-amine

Cat. No.: B14330959
CAS No.: 110287-93-9
M. Wt: 234.29 g/mol
InChI Key: WJTUYTDCDHEUBY-UHFFFAOYSA-N
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Description

2,4-Diphenyl-1H-pyrrol-3-amine is a heterocyclic compound with significant interest in the fields of medicinal and organic chemistry This compound is characterized by a pyrrole ring substituted with two phenyl groups at positions 2 and 4, and an amine group at position 3

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diphenyl-1H-pyrrol-3-amine typically involves the reaction of 4-bromo-1,3-diphenyl-2-buten-1-one (γ-bromodypnone) with hydrazine hydrate. This reaction proceeds under varying conditions such as melting, heating with or without the presence of a base, and heating in acetic acid . The reaction yields this compound along with other by-products depending on the specific conditions and reagents used .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,4-Diphenyl-1H-pyrrol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can modify the phenyl groups or the pyrrole ring.

    Substitution: The amine group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products: The major products formed from these reactions include substituted pyrroles, N-alkylated or N-acylated derivatives, and oxidized pyrrole compounds .

Scientific Research Applications

2,4-Diphenyl-1H-pyrrol-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Diphenyl-1H-pyrrol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s amine group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the phenyl groups can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

  • 1,3,5-Triphenyl-1,4-dihydropyridazine
  • N-(2,4-Diphenyl-1H-pyrrol-1-yl)carboxylic acid amides
  • N,N-Dimethyl-2,4-diphenyl-1H-pyrrol-1-amine

Comparison: 2,4-Diphenyl-1H-pyrrol-3-amine is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits different pharmacological properties and synthetic versatility, making it a valuable compound for various applications .

Properties

CAS No.

110287-93-9

Molecular Formula

C16H14N2

Molecular Weight

234.29 g/mol

IUPAC Name

2,4-diphenyl-1H-pyrrol-3-amine

InChI

InChI=1S/C16H14N2/c17-15-14(12-7-3-1-4-8-12)11-18-16(15)13-9-5-2-6-10-13/h1-11,18H,17H2

InChI Key

WJTUYTDCDHEUBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CNC(=C2N)C3=CC=CC=C3

Origin of Product

United States

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